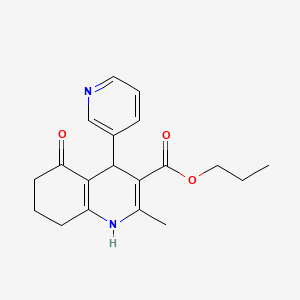
Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with a hexahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylpyridine with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline
Biological Activity
Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique molecular structure that includes a hexahydroquinoline core. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O3, with a molecular weight of 326.4 g/mol. The compound features several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Hexahydroquinoline core | Bicyclic structure with nitrogen atoms |
| Propyl group | Enhances lipophilicity |
| Methyl group | Potentially modulates biological interactions |
| Pyridine ring | Known for diverse biological activities |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Anticancer Activity : Studies have shown that derivatives of hexahydroquinoline can modulate multidrug resistance (MDR) in cancer cells. For instance, compounds with similar structures have been evaluated for their ability to inhibit P-glycoprotein (P-gp), a key efflux transporter associated with MDR in cancer therapy .
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. The structural features of these compounds play a crucial role in their efficacy against various pathogens .
- Anti-inflammatory Effects : Certain derivatives have been tested for their ability to inhibit nitric oxide production in inflammatory models. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
A notable study investigated the synthesis and biological evaluation of substituted 5-oxo hexahydroquinoline derivatives. These compounds were tested against P-glycoprotein overexpressing human uterine sarcoma cells (MES-SA-DX5). The results indicated that specific derivatives significantly blocked P-gp efflux and induced apoptosis in resistant cancer cells .
Another study focused on the anti-inflammatory effects of related quinoline derivatives. It was found that certain compounds effectively inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression in LPS-induced RAW 264.7 cells .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Modulation of P-glycoprotein activity; induction of apoptosis in resistant cancer cells |
| Antimicrobial | Significant activity against bacterial and fungal pathogens |
| Anti-inflammatory | Inhibition of nitric oxide production; modulation of inflammatory pathways |
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
propyl 2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c1-3-10-24-19(23)16-12(2)21-14-7-4-8-15(22)18(14)17(16)13-6-5-9-20-11-13/h5-6,9,11,17,21H,3-4,7-8,10H2,1-2H3 |
InChI Key |
IGXCTQSBKPSGCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















